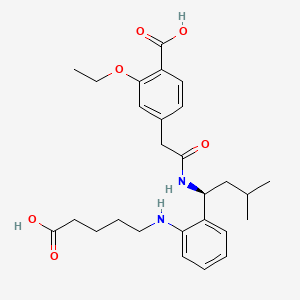

2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide

Description

Repaglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . Repaglinide is extensively metabolized in the liver and excreted in bile .

Properties

CAS No. |

1363721-68-9 |

|---|---|

Molecular Formula |

C27H36N2O6 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1 |

InChI Key |

ZOMBGPVQRXZSGW-QHCPKHFHSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Repaglinide can be synthesized through various methods. One common method involves the antisolvent-precipitation technique using multiple hydrophilic polymers such as soluplus, polyvinyl alcohol, polyvinyl pyrrolidine, poloxamers, and hydroxyl propyl methyl cellulose . Another method involves the use of microfluidic technology to produce nanoparticles with controlled properties . Industrial production methods often involve the use of ultrasonic hot-melt emulsification to create solid lipid nanoparticles .

Chemical Reactions Analysis

Repaglinide undergoes several types of chemical reactions, including oxidation and reduction. It is extensively metabolized to inactive compounds primarily via CYP2C8 and to a lesser extent via CYP3A4 . Common reagents used in these reactions include methanol and triethylamine . Major products formed from these reactions are inactive metabolites that are excreted primarily in the bile .

Scientific Research Applications

Repaglinide has a wide range of scientific research applications. In chemistry, it is used to study the kinetics of drug degradation and compatibility with various excipients . In biology and medicine, it is used to improve glycemic control in patients with type 2 diabetes . It is also used in the development of novel drug delivery systems, such as nanosuspension-based buccal films and transdermal patches, to enhance bioavailability and manage diabetes .

Mechanism of Action

The mechanism of action of repaglinide involves blocking ATP-dependent potassium channels in pancreatic beta cells, which stimulates insulin secretion . This action is dose-dependent and characterized by a fast onset and short duration . Repaglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels .

Comparison with Similar Compounds

Repaglinide is often compared with other antihyperglycemic agents such as metformin and nateglinide. Unlike metformin, which improves how the body responds to insulin, repaglinide stimulates insulin release directly . Compared to nateglinide, repaglinide has a faster onset of action and is more effective at lowering postprandial blood glucose levels . Other similar compounds include sulfonylureas and thiazolidinediones, which also act by enhancing insulin secretion or action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.